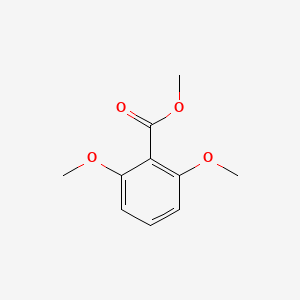

Methyl 2,6-dimethoxybenzoate

Overview

Description

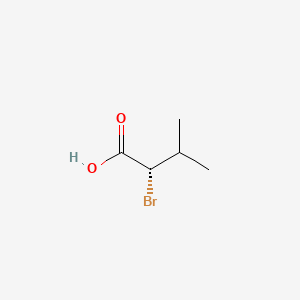

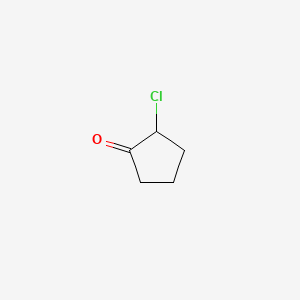

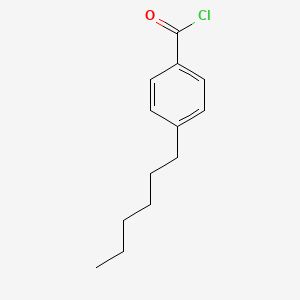

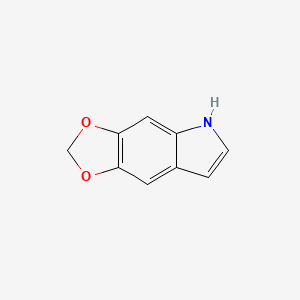

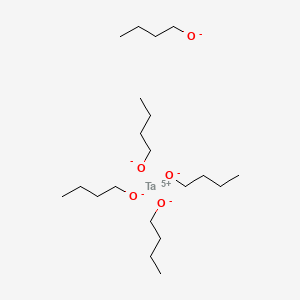

Methyl 2,6-dimethoxybenzoate is a useful intermediate for the synthesis of biologically active heterocyclic compounds . Its molecule has a planar ester group which is at a dihedral angle of 81.46 (3)° with respect to the benzene ring .

Synthesis Analysis

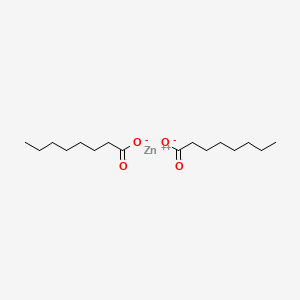

Methyl 2,6-dimethoxybenzoate may be employed as a starting reagent in the total synthesis of (±)-hyperforin . The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol affords ethyl 2,6-dimethoxybenzoate .Molecular Structure Analysis

The molecular structure of Methyl 2,6-dimethoxybenzoate has been investigated . Its molecule has a planar ester group which is at a dihedral angle of 81.46 (3)° with respect to the benzene ring .Physical And Chemical Properties Analysis

Methyl 2,6-dimethoxybenzoate has a molecular weight of 196.20 . It is a solid substance with a melting point of 87-90 °C . It is hardly soluble in water but soluble in alkali and organic solvents, such as benzene and toluene .Scientific Research Applications

Synthesis of Biologically Active Heterocyclic Compounds

Methyl 2,6-dimethoxybenzoate serves as a crucial intermediate in the synthesis of various biologically active heterocyclic compounds . These compounds are significant due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The ester’s planar structure, oriented at a dihedral angle of 81.46° with respect to the benzene ring, is particularly advantageous for the synthesis of complex heterocycles.

Crystallography and Structural Analysis

The compound’s well-defined crystal structure makes it an excellent candidate for crystallography studies . Researchers utilize it to understand the molecular and electronic structures of related organic compounds. This information is vital for designing drugs with specific target interactions.

Medicinal Chemistry

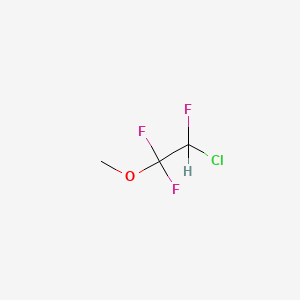

In medicinal chemistry, Methyl 2,6-dimethoxybenzoate is employed for its ester functionality, which is a common moiety in drug molecules . Ester derivatives like this one are pivotal in creating compounds with desired biological activity and pharmacokinetic properties.

Polymer Material Science

The ester group in Methyl 2,6-dimethoxybenzoate is also relevant in polymer material science . It can be used to modify the properties of polymers, affecting their solubility, degradation rate, and mechanical strength, which is essential for developing new materials with specific applications.

Total Synthesis of Natural Products

This compound is used in the total synthesis of complex natural products such as (±)-hyperforin . Hyperforin is a phytochemical known for its antidepressant activity, and the synthetic route involving Methyl 2,6-dimethoxybenzoate is critical for producing this compound in sufficient quantities for research and therapeutic use.

Organic Synthesis Methodology

Methyl 2,6-dimethoxybenzoate is a versatile reagent in organic synthesis, aiding in the development of new synthetic methodologies . Its reactivity allows chemists to construct a variety of functional groups, enabling the creation of novel organic compounds.

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of Methyl 2,6-dimethoxybenzoate can be explored for the development of new pesticides and herbicides . The ester functionality is often found in molecules that interact with biological targets in pests, making it a valuable starting point for designing agrochemicals.

Environmental Science

Lastly, the study of Methyl 2,6-dimethoxybenzoate’s degradation under various environmental conditions is significant in environmental science . Understanding its breakdown products and their impact on ecosystems can inform the safe use and disposal of this compound and its derivatives.

Safety and Hazards

Methyl 2,6-dimethoxybenzoate is classified as a non-combustible solid . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The paper “Methyl 2, 6-dimethoxybenzoate” by Qadeer G, et al. published in Acta Crystallographica Section E, Structure Reports Online, 63 (6), 3027-3027 (2007) provides a detailed investigation of the crystal structure of Methyl 2,6-dimethoxybenzoate . Another paper “Stereoselective total synthesis of (?)-hyperforin via intramolecular cyclopropanation” by Uwamori M and Nakada M. published in Tetrahedron Letters, 54 (15), 2022-2025 (2013) discusses the use of Methyl 2,6-dimethoxybenzoate in the total synthesis of (±)-hyperforin .

Mechanism of Action

Target of Action

Methyl 2,6-dimethoxybenzoate is a chemical compound with the molecular formula C10H12O4 It is known to be a useful intermediate for the synthesis of biologically active heterocyclic compounds .

Mode of Action

It is known that its molecule has a planar ester group which is at a dihedral angle of 81.46 (3)° with respect to the benzene ring . This structural feature may influence its interaction with its targets.

Biochemical Pathways

As an intermediate for the synthesis of biologically active heterocyclic compounds , it may influence a variety of biochemical pathways depending on the final compounds it is used to synthesize.

Result of Action

As an intermediate for the synthesis of biologically active heterocyclic compounds , its effects would likely depend on the properties of the final compounds it is used to synthesize.

Action Environment

It is generally recommended to handle this compound in a well-ventilated place, avoid dust formation, and use personal protective equipment .

properties

IUPAC Name |

methyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)9(7)10(11)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXVNKPXOIYLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174686 | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-dimethoxybenzoate | |

CAS RN |

2065-27-2 | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of Methyl 2,6-Dimethoxybenzoate?

A1: Methyl 2,6-Dimethoxybenzoate is characterized by a planar ester group oriented at a dihedral angle of 81.46° (3) with respect to the benzene ring. [] This specific spatial arrangement can influence the molecule's interactions with other molecules and its potential applications in chemical synthesis.

Q2: How is Methyl 2,6-Dimethoxybenzoate synthesized?

A2: The synthesis of Methyl 2,6-Dimethoxybenzoate involves a three-step reaction process. Initially, 2,6-dihydroxybenzoic acid is synthesized from resorcinol, potassium carbonate, and carbon dioxide under specific conditions. [] Subsequently, 2,6-dihydroxybenzoic acid reacts with dimethyl sulfate under alkaline conditions to yield Methyl 2,6-Dimethoxybenzoate. Finally, alkaline hydrolysis of Methyl 2,6-Dimethoxybenzoate, followed by acidification, leads to the production of 2,6-dimethoxybenzoic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/no-structure.png)

![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)